molecular formula C10H14ClNO4 B1435118 (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride CAS No. 37466-29-8

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B1435118
CAS No.: 37466-29-8
M. Wt: 247.67 g/mol
InChI Key: CFSGVVCBJDUZMU-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3,4-Dihydroxyphenylalanine (DOPA), is a naturally occurring amino acid that plays a vital role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is widely used in scientific research as a precursor to these neurotransmitters and as a tool to study their functions in the brain.

Scientific Research Applications

Application in Polymer Modification

(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride has been studied in the modification of polyvinyl alcohol/acrylic acid hydrogels, prepared through γ-radiation. These hydrogels, modified with various amines including this compound, exhibited enhanced swelling and thermal stability, suggesting potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).

Role in Synthesis of Amino Acids

It has been used in the synthesis and resolution of amino acids, particularly as constituent amino acids in AM-toxins. This process involves steps like hydrolysis, decarboxylation, and resolution, which are pivotal in the preparation of specific amino acid forms (Shimohigashi, Lee, & Izumiya, 1976).

Corrosion Inhibition

The compound has been studied for its application in corrosion inhibition. Specifically, derivatives of this compound have shown significant efficiency in inhibiting acidic corrosion in metal, with promising implications in materials science (Bentiss et al., 2009).

Potential in Medical Applications

Research has explored derivatives of this compound in the design of novel uterine relaxants, demonstrating significant uterine relaxant activity, which indicates potential therapeutic applications in obstetrics and gynecology (Viswanathan, Kodgule, & Chaudhari, 2005).

Synthesis of Propionamides

The compound has been involved in the synthesis of propionamides, with certain derivatives exhibiting weak antibacterial activity. This points to potential applications in developing new antibacterial agents (Arutyunyan et al., 2014).

Antimicrobial and Antioxidant Properties

Derivatives of this compound have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties, which could be relevant in the development of new antimicrobial and antioxidant agents (Mickevičienė et al., 2015).

Use in Structural Studies

This compound has been used in the synthesis of diorganotin(IV) compounds, contributing to structural studies in organometallic chemistry. These studies provide insights into coordination geometries and supramolecular structures (Baul et al., 2013).

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSGVVCBJDUZMU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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